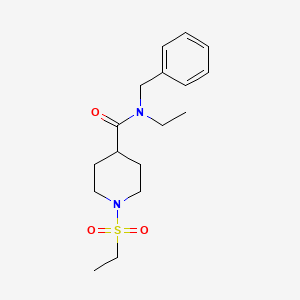![molecular formula C15H14F2N2O B5379348 N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as fluconazole, is a widely used antifungal medication. It belongs to the class of triazole antifungal drugs and is used to treat a variety of fungal infections. Fluconazole has been extensively studied and has demonstrated efficacy against a range of fungal pathogens.
Mecanismo De Acción
Fluconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in cell death. Fluconazole is a selective inhibitor of fungal cytochrome P450 enzymes and has minimal effects on human cytochrome P450 enzymes. This makes it a relatively safe and effective antifungal medication.
Biochemical and Physiological Effects:
Fluconazole is well-tolerated by most patients and has minimal side effects. However, it can cause liver toxicity in rare cases, particularly in patients with pre-existing liver disease. Fluconazole is metabolized by the liver and excreted in the urine. It has a long half-life and can accumulate in patients with renal impairment. Therefore, dose adjustments are necessary in patients with renal impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluconazole is a widely used antifungal medication and has been extensively studied in vitro and in vivo. It is relatively inexpensive and readily available. However, its efficacy can be limited by the development of resistance in some fungal pathogens. In addition, N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limited activity against some fungal pathogens, such as Aspergillus species.
Direcciones Futuras
There are several areas of future research for N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area is the development of new formulations that improve its bioavailability and efficacy. Another area is the investigation of its potential use in combination with other antifungal medications to improve efficacy and prevent the development of resistance. Finally, there is a need for further research into the mechanisms of resistance to N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea in fungal pathogens, which could lead to the development of new antifungal medications.
Métodos De Síntesis
Fluconazole is synthesized by reacting 2,4-difluorobenzonitrile with ethyl carbamate in the presence of a base. The resulting intermediate is then reacted with 2-chloro-α,α-difluoro-4-(4-fluorophenyl)phenylacetyl chloride to yield N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Fluconazole has been extensively studied for its antifungal activity. It has demonstrated efficacy against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Fluconazole is commonly used to treat fungal infections in immunocompromised patients, such as those with HIV/AIDS, and in patients undergoing chemotherapy. It is also used to prevent fungal infections in patients undergoing bone marrow transplants.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQWENQVHLTQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5379270.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)


![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)